molecular formula C15H11Cl3O B3023830 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone CAS No. 898788-41-5

3-(4-Chlorophenyl)-2',4'-dichloropropiophenone

Cat. No. B3023830
CAS RN: 898788-41-5
M. Wt: 313.6 g/mol
InChI Key: JUIDXPVTRRFKLV-UHFFFAOYSA-N
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Description

The compound of interest, 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone, is a chlorinated aromatic ketone. This type of compound is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple chlorine atoms and the ketone group suggests that it may be reactive in various chemical transformations and could be a key intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of chlorinated aromatic compounds often involves the use of reagents that can introduce chlorine atoms into the molecule. For instance, the synthesis of 3,3,3-Trichloropropyl-1-triphenylphosphorane, a related compound, is achieved through the reaction of 2-chloroethanol, triphenylphosphine, and trichloroacetic acid, which could potentially be adapted for the synthesis of our compound of interest . Another relevant synthesis is the preparation of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, which is synthesized from p-chloropropiophenone, a compound structurally similar to our compound of interest . These methods provide insight into potential synthetic routes that could be explored for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized by the planarity of the aromatic rings and the angles between substituents. For example, the structure of 4-chlorochalcone, a compound with a similar chlorinated aromatic motif, shows a dihedral angle between the phenyl rings, which could be indicative of the molecular conformation of our compound of interest . Additionally, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one provides an example of how chlorine substituents can affect the overall geometry of the molecule .

Chemical Reactions Analysis

Chlorinated aromatic ketones can undergo various chemical reactions, including nucleophilic aromatic substitution, halogenation, and coupling reactions. The electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrates the reactivity of chlorinated compounds under electrooxidative conditions . Moreover, the synthesis of 4-(2,4-Dichlorophenoxy) phenol from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization and hydrolysis, highlights the versatility of chlorinated aromatics in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are influenced by the presence of chlorine atoms and the ketone group. These properties include melting points, boiling points, solubility, and reactivity. The molecular docking and quantum chemical calculations of a related compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, provide computational insights into the electronic structure, which can be correlated with the reactivity and stability of the compound . Additionally, the cytotoxicity assay of a novel thiophene-containing compound offers an example of how the biological activity of such molecules can be assessed .

Scientific Research Applications

Environmental Remediation and Pollution Analysis

Chlorophenols are a group of chemicals that have garnered attention due to their environmental persistence and potential toxicity. Research into the electro-oxidation of chlorophenols, such as those conducted on poly(3,4-ethylenedioxythiophene)-poly(styrene sulphonate) composite electrodes, highlights the ongoing efforts to develop effective methods for the degradation of these pollutants in water sources. These studies indicate the potential for using advanced electrode materials to tackle chlorophenol contamination, offering pathways for the removal of similar compounds, possibly including 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone (Pigani et al., 2007).

Photocatalytic Degradation

The photocatalytic activity of certain compounds against environmental pollutants provides another avenue for the application of chlorophenyl derivatives. Research into indium phthalocyanines embedded in electrospun fibers for the photocatalytic transformation of pollutants like 4-chlorophenol suggests that similar chlorophenyl compounds could be employed in photocatalytic processes to degrade environmental contaminants (Osifeko & Nyokong, 2017).

Analytical Chemistry and Sensor Development

The development of sensors for detecting chlorophenols in environmental samples is crucial for monitoring water quality. Studies employing voltammetric sensors modified with Fe3O4 nanoparticles and ionic liquids have shown promise in detecting 2-phenylphenol and 4-chlorophenol, demonstrating the applicability of advanced materials in environmental sensing technologies. This research paves the way for developing sensors capable of detecting a wide range of phenolic compounds, potentially including this compound (Karimi-Maleh et al., 2019).

Safety and Hazards

While specific safety data for “3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone” is not available, similar compounds can pose hazards such as skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on “3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone” could involve further exploration of its synthesis methods, chemical properties, and potential applications. This could include investigating its potential uses in various industries, such as pharmaceuticals, due to its aromatic and halogenated structure .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIDXPVTRRFKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644495
Record name 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898788-41-5
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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